molecular formula C8H10N2O3 B1397427 Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate CAS No. 956386-27-9

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate

Cat. No.: B1397427
CAS No.: 956386-27-9
M. Wt: 182.18 g/mol
InChI Key: LNKWUQZNSSCTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family It is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2, with a keto group at position 6 and an ester group at position 4

Scientific Research Applications

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-methyl-1,2-dihydropyridazine-4,5-dione, which is then esterified to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted amides or esters, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,6-dihydropyridazine-4-carboxylate:

Uniqueness

Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

ethyl 1-methyl-6-oxopyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-3-13-8(12)6-4-7(11)10(2)9-5-6/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKWUQZNSSCTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)N(N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 6-oxo-1,6-dihydro-pyridazine-4-carboxylic acid ethyl ester (1.0 g, 5.9 mmol) in anhydrous DMF (15 mL) was added potassium carbonate (3.29 g, 23.8 mmol). The reaction mixture was cooled to 0° C. and methyl iodide (1.0 mL, 16 mmol) was added dropwise. The reaction mixture was allowed to reach room temperature and was then heated at 60° C. for 15 minutes. The reaction was cooled to below 0° C. and ethyl acetate and water were added. The organic layer was separated, washed with cold water and brine, dried over anhydrous sodium sulfate and concentrated. The residue was purified by RP-HPLC using a linear gradient of acetonitrile in 0.1 M ammonium acetate buffer to afford the title compound (712 mg, 66%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.29 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 4
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-methyl-6-oxo-1,6-dihydropyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.